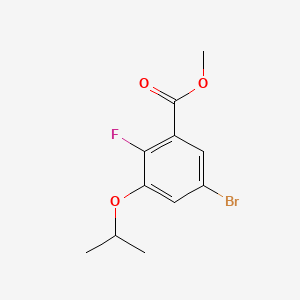
Methyl 5-bromo-2-fluoro-3-isopropoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-2-fluoro-3-isopropoxybenzoate: is an organic compound with the molecular formula C11H12BrFO3 It is a derivative of benzoic acid, featuring bromine, fluorine, and isopropoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-fluoro-3-isopropoxybenzoate typically involves the esterification of 5-bromo-2-fluoro-3-isopropoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification is usually achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms in the compound can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, DMF as solvent, elevated temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions, low temperatures.
Major Products:
Substitution: Formation of methoxy or tert-butoxy derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
Chemistry: Methyl 5-bromo-2-fluoro-3-isopropoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated benzoates on cellular processes. It may also serve as a probe in biochemical assays.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. Its unique structure allows for the exploration of novel therapeutic pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity makes it valuable in the synthesis of functionalized materials.
Mechanism of Action
The mechanism by which Methyl 5-bromo-2-fluoro-3-isopropoxybenzoate exerts its effects depends on its interaction with molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The isopropoxy group may enhance lipophilicity, facilitating membrane permeability and cellular uptake.
Comparison with Similar Compounds
- Methyl 5-bromo-2-fluorobenzoate
- Methyl 5-bromo-3-fluoro-2-isopropoxybenzoate
- Methyl 5-bromo-2-fluoro-3-methylbenzoate
Comparison:
- Methyl 5-bromo-2-fluorobenzoate: Lacks the isopropoxy group, resulting in different reactivity and applications.
- Methyl 5-bromo-3-fluoro-2-isopropoxybenzoate: Similar structure but with different positioning of the fluorine atom, affecting its chemical behavior.
- Methyl 5-bromo-2-fluoro-3-methylbenzoate: Contains a methyl group instead of an isopropoxy group, leading to variations in physical and chemical properties.
Methyl 5-bromo-2-fluoro-3-isopropoxybenzoate stands out due to its unique combination of functional groups, making it a versatile compound for various applications in research and industry.
Biological Activity
Methyl 5-bromo-2-fluoro-3-isopropoxybenzoate is a compound with notable biological activity, particularly in the context of cancer research and epigenetic regulation. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its molecular formula C11H12BrFO3 and a molecular weight of approximately 291.1136 g/mol. The compound features a benzoate structure with halogen substitutions that may influence its reactivity and biological interactions.
Epigenetic Modulation
Research indicates that compounds similar to this compound can act as inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a key enzyme involved in histone methylation. EZH2 plays a critical role in gene silencing and is often overexpressed in various cancers, leading to poor prognosis. Inhibition of EZH2 has been linked to reduced cancer cell proliferation and invasion .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Studies
- Inhibition of EZH2 in Cancer Models
- Gut Health Enhancement
Research Findings
Recent studies have highlighted the importance of halogenated compounds in medicinal chemistry, particularly their role in enhancing the efficacy of existing therapies or providing new avenues for treatment:
- Flavonoid Compounds : Research on flavonoids with bromine and fluorine substitutions indicated that such modifications can enhance their antimicrobial properties and influence gut microbiome dynamics positively .
- Cancer Therapeutics : The inhibition of EZH2 by compounds like this compound is being explored as a novel therapeutic strategy for various cancers, including breast and prostate cancers .
Properties
Molecular Formula |
C11H12BrFO3 |
|---|---|
Molecular Weight |
291.11 g/mol |
IUPAC Name |
methyl 5-bromo-2-fluoro-3-propan-2-yloxybenzoate |
InChI |
InChI=1S/C11H12BrFO3/c1-6(2)16-9-5-7(12)4-8(10(9)13)11(14)15-3/h4-6H,1-3H3 |
InChI Key |
RFBKCPVJCAKZEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1F)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















